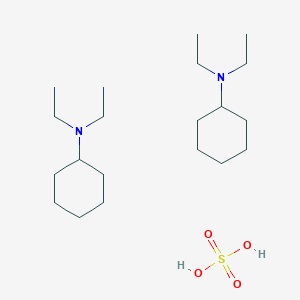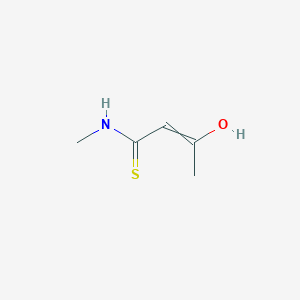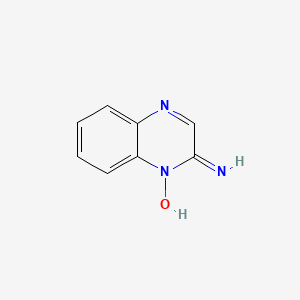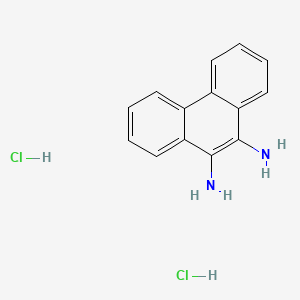acetic acid CAS No. 90720-06-2](/img/no-structure.png)
[2-Chloro-4-(trifluoromethyl)anilino](oxo)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethyl)anilinoacetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a chloro and trifluoromethyl group attached to an aniline ring, which is further connected to an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)anilinoacetic acid typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with oxoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of 2-Chloro-4-(trifluoromethyl)anilinoacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
化学反应分析
Types of Reactions
2-Chloro-4-(trifluoromethyl)anilinoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in a variety of derivatives with different functional groups replacing the chloro or trifluoromethyl groups.
科学研究应用
Chemistry
In chemistry, 2-Chloro-4-(trifluoromethyl)anilinoacetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, 2-Chloro-4-(trifluoromethyl)anilinoacetic acid is explored for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-Chloro-4-(trifluoromethyl)anilinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Shares the chloro and trifluoromethyl groups but lacks the oxoacetic acid moiety.
4-Amino-3-chlorobenzotrifluoride: Similar structure with an amino group instead of the oxoacetic acid moiety.
2-Chloro-4-(trifluoromethyl)phenylamine: Another related compound with a phenylamine structure.
Uniqueness
The presence of the oxoacetic acid moiety in 2-Chloro-4-(trifluoromethyl)anilinoacetic acid distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
| 90720-06-2 | |
分子式 |
C9H5ClF3NO3 |
分子量 |
267.59 g/mol |
IUPAC 名称 |
2-[2-chloro-4-(trifluoromethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H5ClF3NO3/c10-5-3-4(9(11,12)13)1-2-6(5)14-7(15)8(16)17/h1-3H,(H,14,15)(H,16,17) |
InChI 键 |
NHWKKBCMZVSSGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







